4-Ketobenzotriazine-CH2-S-(CH2)2-COOH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H11N3O3S |

|---|---|

Peso molecular |

265.29 g/mol |

Nombre IUPAC |

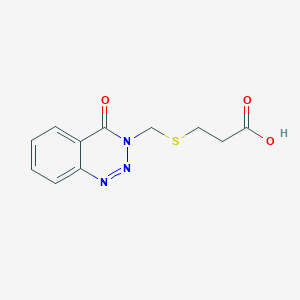

3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16) |

Clave InChI |

IJYMTTGJQIASLL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH

Introduction

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is a multifunctional molecule of interest in chemical and pharmaceutical research due to its composite structure. It incorporates a benzotriazine heterocyclic system, which is a scaffold found in various biologically active compounds, linked via a flexible thioether bridge to a carboxylic acid. This unique combination of a potentially basic heterocyclic core and an acidic side chain suggests amphoteric properties, making a thorough understanding of its acid-base chemistry crucial for applications in drug design, formulation, and biological studies. This document provides a detailed overview of its predicted basic properties, methodologies for their experimental determination, and visual representations of its chemical behavior.

Predicted Physicochemical and Acid-Base Properties

The overall acid-base character of this compound is determined by two primary functional groups: the benzotriazine ring system and the terminal carboxylic acid.

-

The Carboxylic Acid Group: The propionic acid tail, -(CH2)2-COOH, is the primary acidic center of the molecule. Carboxylic acids are well-characterized weak acids. The pKa of propionic acid is approximately 4.87[1][2]. The electron-withdrawing effects of the rest of the molecule are not expected to drastically alter this value. In aqueous solution, this group will exist in its deprotonated, anionic carboxylate form (-COO⁻) at physiological pH.

-

The 4-Ketobenzotriazine Core: The 1,2,3-benzotriazin-4-one moiety contains nitrogen atoms that can act as proton acceptors (bases). The pKa of the parent compound, 1,2,3-benzotriazin-4(3H)-one, is reported to be 8.19[3]. This indicates that the ring system is weakly basic. Protonation would likely occur on one of the nitrogen atoms of the triazine ring.

-

The Thioether Linkage: The methylene-thioether linkage (-CH2-S-) is generally considered to be chemically stable and does not significantly contribute to the acid-base properties of the molecule under normal physiological conditions.

Given these constituent parts, this compound is predicted to be an amphoteric molecule, capable of acting as both an acid and a base. Its isoelectric point (pI) would be the pH at which the molecule carries no net electrical charge, and can be estimated from the pKa values of the acidic and basic groups.

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C11H11N3O3S | Based on chemical structure |

| Molecular Weight | 265.29 g/mol | Based on chemical structure |

| Acidic pKa (pKa₁) | ~4.87 | Based on the pKa of propionic acid[1][2][4] |

| Basic pKa (pKa₂) | ~8.19 | Based on the pKa of 1,2,3-benzotriazin-4(3H)-one[3] |

| Predicted Isoelectric Point (pI) | ~6.53 | Calculated as (pKa₁ + pKa₂)/2 |

| Water Solubility | Predicted to be low in pure water, but soluble in alkaline and some organic solutions.[3] | Based on the properties of the parent benzotriazinone |

Experimental Protocols

To empirically validate the predicted properties of this compound, the following experimental protocols are proposed.

A plausible synthetic route would involve the nucleophilic substitution of a leaving group on the 4-ketobenzotriazine core with the thiol of 3-mercaptopropionic acid.

-

Materials: 3-Chloromethyl-1,2,3-benzotriazin-4-one (or a similar precursor with a good leaving group at the 3-position), 3-mercaptopropionic acid, a suitable non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

Dissolve 3-mercaptopropionic acid and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 3-halomethyl-1,2,3-benzotriazin-4-one precursor dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

-

The pKa values can be determined using potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol (B129727) or DMSO if solubility is an issue).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a solution of the compound in each buffer.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Changes in the protonation state of the molecule will lead to changes in the absorbance spectrum.

-

By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.

-

Mandatory Visualizations

Caption: Predicted acid-base equilibria of the target molecule.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a molecule with predicted amphoteric characteristics, possessing both a weakly acidic carboxylic acid group and a weakly basic benzotriazine ring system. This dual nature is critical for its behavior in biological systems and for the development of formulations. The provided theoretical data and experimental protocols offer a foundational framework for researchers and drug development professionals to empirically characterize this compound and explore its potential applications.

References

- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propionic acid | 79-09-4 [chemicalbook.com]

- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the approximate pKa of propionic acid, CH3CH2CO2H? | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP Hapten)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, a hapten commonly referred to as MBP. This document details its chemical properties, synthesis, and its principal application in the development of immunoassays. The experimental protocols for its synthesis, conjugation to carrier proteins, and use in antibody production and Enzyme-Linked Immunosorbent Assays (ELISAs) are presented based on established scientific literature. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, analytical chemistry, and drug development who are interested in the design and application of haptens for the detection of small molecules.

Introduction

This compound, with the IUPAC name 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid and the common synonym MBP, is a synthetic hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The unique structural features of MBP, particularly its benzotriazine moiety, make it a useful tool for the development of specific antibodies for immunoassays targeting related small molecule analytes. Its carboxylic acid group provides a convenient handle for covalent conjugation to carrier proteins, a critical step in the production of immunogens for antibody generation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid |

| Synonyms | MBP, this compound |

| Molecular Formula | C11H11N3O3S |

| Molecular Weight | 265.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Key Functional Groups | Carboxylic acid, Thioether, Benzotriazinone |

Synthesis of this compound (MBP)

The synthesis of MBP is a multi-step process that begins with the formation of the benzotriazinone core, followed by the introduction of the side chain containing the thioether and carboxylic acid functionalities. The following protocol is based on the methods described by Mercader and Montoya (1999) in the Journal of Agricultural and Food Chemistry.

Experimental Protocol: Synthesis of MBP

Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

-

Materials: Anthranilamide, Formaldehyde (B43269) solution (37%), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve anthranilamide in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C to achieve diazotization.

-

To the resulting diazonium salt solution, add formaldehyde solution.

-

Stir the reaction mixture at room temperature.

-

The product, 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 3-(Chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

-

Materials: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, Thionyl chloride (SOCl2), Anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

Suspend 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in an anhydrous solvent.

-

Add thionyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for a specified period to ensure complete conversion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 3-(chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can be used in the next step without further purification.

-

Step 3: Synthesis of 3-((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methylthio)propanoic acid (MBP)

-

Materials: 3-(Chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one, 3-Mercaptopropanoic acid, Base (e.g., triethylamine (B128534) or sodium hydroxide), Solvent (e.g., ethanol (B145695) or DMF).

-

Procedure:

-

Dissolve 3-mercaptopropanoic acid in the chosen solvent and add the base to form the thiolate.

-

Add the crude 3-(chloromethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one to the thiolate solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound (MBP).

-

Synthesis Workflow

Caption: Synthetic pathway for this compound (MBP).

Application in Immunoassay Development

The primary application of MBP is in the development of competitive immunoassays for the detection of small molecules that share structural similarities with the benzotriazine moiety. This involves the production of specific antibodies against the hapten.

Hapten-Carrier Protein Conjugation

To elicit an immune response, the MBP hapten must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for coating plates in ELISAs or Keyhole Limpet Hemocyanin (KLH) for immunization. The carboxylic acid group of MBP is activated to form an amide bond with the amine groups (e.g., from lysine (B10760008) residues) on the carrier protein.

Experimental Protocol: Carbodiimide-mediated Conjugation

-

Materials: this compound (MBP), Carrier protein (BSA or KLH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Reaction buffer (e.g., MES buffer, pH 6.0), Quenching solution, Dialysis tubing.

-

Procedure:

-

Dissolve MBP in an organic co-solvent (e.g., DMF) and add it to the reaction buffer.

-

Add EDC and NHS to the MBP solution to activate the carboxyl group.

-

Incubate the mixture at room temperature to form the NHS-ester intermediate.

-

Dissolve the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the activated hapten solution to the carrier protein solution.

-

Allow the conjugation reaction to proceed at room temperature with gentle stirring.

-

Quench the reaction by adding a suitable quenching agent.

-

Purify the hapten-protein conjugate by dialysis against an appropriate buffer to remove unreacted hapten and coupling reagents.

-

Characterize the conjugate to determine the hapten-to-protein molar ratio.

-

Monoclonal Antibody Production

The MBP-KLH conjugate is used as an immunogen to produce monoclonal antibodies.

Experimental Protocol: Monoclonal Antibody Production

-

Immunization:

-

Emulsify the MBP-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

-

Immunize mice (e.g., BALB/c) with the emulsified immunogen via subcutaneous or intraperitoneal injections.

-

Administer booster injections at regular intervals.

-

Monitor the antibody titer in the mouse serum using an indirect ELISA with MBP-BSA as the coating antigen.

-

-

Hybridoma Production:

-

Select a mouse with a high antibody titer for hybridoma production.

-

Fuse spleen cells from the immunized mouse with myeloma cells.

-

Select for fused hybridoma cells using a selective medium (e.g., HAT medium).

-

Screen the culture supernatants of the growing hybridomas for the presence of antibodies that bind to the MBP-BSA conjugate.

-

-

Cloning and Antibody Purification:

-

Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

-

Expand the selected monoclonal hybridoma cell lines.

-

Purify the monoclonal antibodies from the culture supernatant or from ascites fluid.

-

Indirect Competitive ELISA

The produced monoclonal antibodies can be used to develop a sensitive and specific indirect competitive ELISA for the quantification of analytes structurally related to the MBP hapten.

Experimental Protocol: Indirect Competitive ELISA

-

Coating: Coat a microtiter plate with the MBP-BSA conjugate and incubate.

-

Washing: Wash the plate to remove any unbound conjugate.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).

-

Competition: Add a mixture of the sample (or standard) and a fixed concentration of the anti-MBP monoclonal antibody to the wells. Incubate to allow competition between the free analyte in the sample and the coated MBP-BSA for binding to the antibody.

-

Washing: Wash the plate to remove unbound antibodies and analyte.

-

Detection: Add an enzyme-conjugated secondary antibody that binds to the primary monoclonal antibody. Incubate.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Immunoassay Development Workflow

Caption: Workflow for developing an immunoassay using the MBP hapten.

Quantitative Data

The performance of an immunoassay is determined by several key parameters. The following table presents hypothetical, yet representative, quantitative data that could be obtained from an optimized indirect competitive ELISA for an analyte using an anti-MBP monoclonal antibody.

| Parameter | Value | Description |

| Antibody Titer | 1:64,000 | The dilution of antiserum at which 50% of the maximum signal is observed. |

| IC50 Value | 5 ng/mL | The concentration of the analyte that causes 50% inhibition of antibody binding. |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Working Range | 1 - 50 ng/mL | The range of analyte concentrations over which the assay is precise and accurate. |

| Cross-Reactivity | Varies | The degree to which other structurally related compounds bind to the antibody. |

Signaling Pathways

As a hapten, this compound does not have a direct biological activity or an associated signaling pathway in the traditional sense. Its function is to act as an antigenic determinant to elicit a specific immune response when conjugated to a carrier protein. The "signaling" involved is that of the adaptive immune system, leading to B-cell activation, differentiation, and antibody production.

Conclusion

This compound (MBP) is a valuable synthetic hapten for the development of immunoassays. Its well-defined structure and the presence of a carboxylic acid handle allow for straightforward conjugation to carrier proteins, facilitating the production of specific monoclonal antibodies. The resulting antibodies can be employed in sensitive and robust competitive ELISA formats for the detection and quantification of small molecules containing the benzotriazine moiety. This technical guide provides the fundamental knowledge and experimental frameworks necessary for researchers to synthesize, conjugate, and utilize this hapten in their immunoassay development endeavors.

In-Depth Technical Guide: 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (CAS Number 170033-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, scientifically known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid and commonly referred to as MBP, is a hapten characterized by a terminal carboxyl group. This functional group makes it particularly suitable for covalent conjugation to carrier proteins, a critical step in the development of immunoassays. Its primary application lies in the field of immunology, specifically in the generation of monoclonal antibodies for the detection of small molecules, such as pesticides. This guide provides a comprehensive overview of its synthesis, properties, and application in immunoassay development, with a focus on detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 170033-08-6 | N/A |

| Molecular Formula | C11H11N3O3S | N/A |

| Molecular Weight | 265.29 g/mol | N/A |

| Appearance | Solid | N/A |

| Synonyms | MBP, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid | N/A |

| Storage | Room temperature. For long-term storage, refer to the Certificate of Analysis. | N/A |

Synthesis of this compound (MBP)

The synthesis of MBP is a critical step for its use as a hapten. The following protocol is based on established chemical principles for the synthesis of similar benzotriazine derivatives.

Experimental Protocol: Synthesis of MBP

Materials:

-

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

-

3-Mercaptopropionic acid

-

Hydrochloric acid

-

Dioxane

-

Sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.

-

To a solution of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in dioxane, add an aqueous solution of formaldehyde and a catalytic amount of hydrochloric acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Step 2: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP).

-

Dissolve the crude 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in a suitable solvent.

-

Add 3-mercaptopropionic acid to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, purify the product by silica gel column chromatography to yield pure MBP.

-

Application in Immunoassay Development

The primary utility of MBP is as a hapten for the development of enzyme-linked immunosorbent assays (ELISAs). This involves the conjugation of MBP to a carrier protein to create an immunogen for antibody production and a coating antigen for the ELISA plate.

Logical Workflow for Hapten-Carrier Conjugate Preparation and Use

Caption: Workflow for hapten-carrier conjugation and immunoassay development.

Experimental Protocol: Conjugation of MBP to Carrier Proteins

This protocol describes the conjugation of MBP to Keyhole Limpet Hemocyanin (KLH) for use as an immunogen and to Bovine Serum Albumin (BSA) for use as a coating antigen in ELISA. The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (like EDC) is commonly employed.

Materials:

-

This compound (MBP)

-

Keyhole Limpet Hemocyanin (KLH)

-

Bovine Serum Albumin (BSA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10-14 kDa MWCO)

Procedure:

-

Activation of MBP:

-

Dissolve MBP in DMF.

-

Add NHS and DCC (or EDC) in equimolar amounts to the MBP solution.

-

Stir the reaction mixture in the dark at room temperature for at least 4 hours (or overnight) to form the NHS-ester of MBP.

-

-

Conjugation to Carrier Protein (KLH or BSA):

-

Dissolve the carrier protein (KLH or BSA) in PBS.

-

Slowly add the activated MBP-NHS ester solution to the protein solution while gently stirring.

-

Continue stirring the reaction mixture at 4°C overnight.

-

-

Purification of the Conjugate:

-

Dialyze the reaction mixture against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.

-

Store the purified MBP-KLH (immunogen) and MBP-BSA (coating antigen) conjugates at -20°C.

-

Experimental Protocol: Competitive Indirect ELISA

This protocol outlines a competitive indirect ELISA for the detection of a target analyte (e.g., a pesticide for which the hapten is a structural mimic).

Materials:

-

MBP-BSA conjugate (coating antigen)

-

Monoclonal antibody specific for the target analyte

-

Target analyte standards

-

Samples to be tested

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Enzyme substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microtiter plates

Procedure:

-

Plate Coating:

-

Dilute the MBP-BSA conjugate in coating buffer.

-

Add 100 µL of the diluted conjugate to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at 37°C.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Competitive Reaction:

-

Add 50 µL of standard solutions or samples to the wells.

-

Immediately add 50 µL of the diluted monoclonal antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing:

-

Wash the plate five times with wash buffer.

-

-

Substrate Reaction:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Stopping the Reaction:

-

Add 50 µL of stop solution to each well.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

-

ELISA Workflow Diagram

Caption: Step-by-step workflow of the competitive indirect ELISA.

Signaling Pathway: Immunological Response

As a hapten, this compound itself does not directly interact with cellular signaling pathways. Its biological effect is mediated through the immune system upon conjugation to a carrier protein. The MBP-carrier conjugate is recognized as a foreign antigen, initiating an immune response that leads to the production of specific antibodies.

Caption: Simplified immunological pathway initiated by the MBP-carrier immunogen.

Conclusion

This compound is a valuable chemical tool for the development of sensitive and specific immunoassays. Its well-defined structure and the presence of a carboxyl group for straightforward conjugation make it an ideal hapten for generating antibodies against small molecules that are otherwise non-immunogenic. The detailed protocols provided in this guide offer a framework for researchers to synthesize, conjugate, and utilize this compound in their immunoassay development endeavors.

An In-depth Technical Guide to 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (MBP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hapten 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP). This document details its chemical structure, physicochemical properties, a plausible synthesis protocol, and its primary application in the development of immunoassays. Experimental protocols for its conjugation to carrier proteins and a representative immunoassay workflow are provided to guide researchers in its practical use. The information is intended for an audience with a technical background in chemistry, immunology, and drug development.

Introduction

This compound (MBP) is a synthetic hapten that plays a crucial role in the development of immunoassays for the detection of small molecules.[1] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The unique structure of MBP, featuring a rigid benzotriazinone core and a flexible spacer arm terminating in a carboxyl group, makes it suitable for covalent conjugation to carrier proteins.[3] This guide will delve into the essential technical aspects of MBP, providing a foundational understanding for its application in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1,2,3-benzotriazin-4(3H)-one core linked to a 3-mercaptopropanoic acid moiety via a methylene (B1212753) thioether bridge at the 3-position of the triazine ring.

Systematic Name: 3-((2-Carboxyethyl)thio)methyl)-1,2,3-benzotriazin-4-one

Common Name: MBP

CAS Number: 170033-08-6

Physicochemical Properties

Quantitative physicochemical data for MBP is not extensively reported in the literature. The following table summarizes available information and estimated properties based on its structure.

| Property | Value | Source/Method |

| Molecular Formula | C11H11N3O3S | - |

| Molecular Weight | 265.29 g/mol | Calculated |

| Appearance | Solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like DMF and DMSO. Limited solubility in water. | Inferred from structure |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Estimated |

Synthesis of this compound

Logical Flow of Synthesis

Caption: Proposed two-step synthesis of MBP.

Experimental Protocol

Step 1: Synthesis of 3-(Chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one

This intermediate can be synthesized from 3-(hydroxymethyl)benzo[d][1][4][5]triazin-4(3H)-one.

-

Materials:

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Procedure:

-

Suspend 3-(hydroxymethyl)benzo[d][1][4][5]triazin-4(3H)-one in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-(chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Mercaptopropanoic acid

-

Triethylamine (B128534) (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent

-

Procedure:

-

Dissolve 3-mercaptopropanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Dissolve 3-(chloromethyl)benzo[d][1][4][5]triazin-4(3H)-one in anhydrous THF and add it dropwise to the stirred thiolate solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Application in Immunoassay Development

The primary application of MBP is as a hapten for the development of antibodies and subsequent immunoassays for the detection of small molecules containing the benzotriazinone moiety or structurally similar compounds.[3] The carboxylic acid group on the spacer arm allows for straightforward conjugation to primary amines on carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using carbodiimide (B86325) chemistry.[6]

Experimental Protocol: Hapten-Protein Conjugation

This protocol describes the conjugation of MBP to a carrier protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Materials:

-

This compound (MBP)

-

Carrier protein (e.g., BSA, KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Dialysis tubing (10 kDa MWCO)

-

-

Procedure:

-

Dissolve the carrier protein in Activation Buffer.

-

Dissolve MBP in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.

-

Add the MBP solution to the carrier protein solution.

-

Add EDC and NHS to the mixture. The molar ratio of Hapten:EDC:NHS:Protein can be optimized but a common starting point is 40:80:80:1.

-

Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Stop the reaction and remove unreacted hapten and byproducts by extensive dialysis against PBS at 4°C. Change the dialysis buffer several times over 48 hours.

-

After dialysis, the hapten-protein conjugate can be stored at -20°C. The conjugation ratio (moles of hapten per mole of protein) should be determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a unique absorbance peak.

-

Experimental Workflow: Competitive Indirect ELISA

The following workflow outlines a typical competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a small molecule analyte using antibodies generated against an MBP-protein conjugate.

Caption: Workflow for a competitive indirect ELISA.

Principle: The free analyte in the sample competes with the MBP-BSA conjugate coated on the plate for binding to a limited amount of primary antibody. A higher concentration of analyte in the sample results in less primary antibody binding to the plate, leading to a weaker signal.

Conclusion

This compound is a valuable chemical tool for the development of immunoassays. Its structure is well-suited for conjugation to carrier proteins, enabling the production of specific antibodies against the benzotriazinone moiety. This guide has provided a comprehensive overview of its structure, a plausible synthesis protocol, and detailed experimental procedures for its use in immunoassay development. While quantitative physicochemical data is limited, the provided information serves as a strong foundation for researchers and scientists working in drug development and diagnostics to effectively utilize this hapten in their studies. Further research to fully characterize its properties would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 3. EP0282192A1 - Competitive immunoassay for haptens using protein-hapten coupled solid phase - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of hapten-protein conjugates: antibody generation and immunoassay development for chlorophenoxyacetic acid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]

In-Depth Technical Guide: The 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH Hapten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and applications of the hapten 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, also known as 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP). This document details its role in the development of immunoassays, focusing on the detection of the organophosphate insecticide azinphos-methyl (B128773).

Core Characteristics

The hapten this compound is a synthetic small molecule designed for use in immunological assays.[1][2] Its structure features a 4-ketobenzotriazine moiety linked to a propanoic acid group via a methylthio spacer. The terminal carboxylic acid group is a key functional feature, allowing for its covalent conjugation to carrier proteins, a necessary step to render the hapten immunogenic.[1][2]

Table 1: Physicochemical Properties of this compound (MBP)

| Property | Value | Reference |

| Synonym | 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid (MBP) | [2] |

| CAS Number | 170033-08-6 | [2][3] |

| Molecular Formula | C11H11N3O3S | [2][3] |

| Molecular Weight | 265.29 g/mol | [2][3] |

Application in Immunoassay Development

This hapten was instrumental in the development of monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) for the detection of azinphos-methyl.[1] In this context, the hapten mimics a portion of the azinphos-methyl structure, allowing for the generation of antibodies that can recognize the target pesticide.

Quantitative Immunoassay Performance

Two different ELISA formats were developed and optimized using monoclonal antibodies raised against a different immunizing hapten but utilizing the 4-ketobenzotriazine-based hapten in the assay itself as a heterologous system to improve sensitivity. The performance characteristics of these assays are summarized below.

Table 2: Performance Characteristics of Monoclonal Antibody-Based ELISAs for Azinphos-Methyl

| Parameter | Assay I (Conjugate-Coated) | Assay II (Antibody-Coated) | Reference |

| Sensitivity (IC50) | 0.40 nM | 1.01 nM | [4] |

| Limit of Detection | 0.05 ng/mL | 0.08 ng/mL | [4] |

| Practical Working Range | 0.10 - 1.75 ng/mL | 0.32 - 2.54 ng/mL | [4] |

Antibody Specificity and Cross-Reactivity

The monoclonal antibodies generated for these assays exhibited high affinity for azinphos-methyl. However, they also showed significant cross-reactivity with structurally related organophosphate pesticides.

Table 3: Cross-Reactivity of Monoclonal Antibodies

| Compound | Cross-Reactivity | Reference |

| Azinphos-methyl | 100% (Target Analyte) | [4] |

| Azinphos-ethyl | High | [4] |

| Phosmet | High | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for the synthesis of the hapten, its conjugation to carrier proteins, and the subsequent development of an ELISA.

Synthesis of this compound (MBP)

The synthesis of this hapten is a key step in the development of the immunoassay. While the primary reference indicates its synthesis, the detailed protocol is not publicly available. The general approach would involve the reaction of a 4-ketobenzotriazine precursor with a sulfur-containing propanoic acid derivative.

Conjugation to Carrier Protein (Active Ester Method)

To elicit an immune response, the hapten must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The active ester method is a common approach for this conjugation.

-

Activation of the Hapten: The carboxylic acid group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent like dimethylformamide (DMF).

-

Conjugation Reaction: The activated hapten (NHS ester) is then added to a solution of the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amine groups (primarily from lysine (B10760008) residues) on the surface of the protein react with the NHS ester to form stable amide bonds.

-

Purification: The resulting hapten-protein conjugate is purified from unconjugated hapten and reaction byproducts by dialysis or gel filtration chromatography.

Monoclonal Antibody Production

-

Immunization: BALB/c mice are immunized with the hapten-KLH conjugate, typically emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) via intraperitoneal or subcutaneous injections.

-

Cell Fusion: Splenocytes from an immunized mouse with a high antibody titer are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.

-

Screening and Cloning: Hybridomas are selected in a HAT (hypoxanthine-aminopterin-thymidine) medium. Supernatants from the resulting hybridoma clones are screened for the presence of antibodies that bind to a hapten-BSA conjugate (or a different carrier protein to avoid selection of anti-carrier antibodies). Positive clones are then subcloned by limiting dilution to ensure monoclonality.

-

Antibody Production and Purification: Selected monoclonal hybridoma cell lines are expanded to produce larger quantities of the specific antibody, which can be purified from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Indirect Competitive ELISA Protocol

-

Coating: Microtiter plates are coated with a solution of the hapten conjugated to a carrier protein different from the one used for immunization (e.g., hapten-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Washing: The plates are washed with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound coating antigen.

-

Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.

-

Competitive Reaction: A mixture of the monoclonal antibody and either the standard solution of the analyte (azinphos-methyl) or the sample extract is added to the wells. The plate is incubated for a defined period (e.g., 1 hour at 37°C). During this step, the free analyte in the solution competes with the immobilized hapten-protein conjugate for the binding sites of the antibody.

-

Washing: The plates are washed to remove unbound antibodies and analyte.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

-

Washing: The plates are washed to remove the unbound secondary antibody-enzyme conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells. The enzyme catalyzes a colorimetric reaction.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

-

Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.

Visualizations

The following diagrams illustrate the key processes involved in the utilization of the this compound hapten for immunoassay development.

Caption: Workflow for the conjugation of the hapten to a carrier protein.

References

The Discovery of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid: A Technical Guide

Disclaimer: The specific molecule, 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, is not explicitly detailed in currently available scientific literature based on the conducted searches. This guide, therefore, presents a technical overview based on the well-established chemistry of the 1,2,3-benzotriazin-4-one scaffold and its derivatives. The synthetic protocols and potential biological activities are extrapolated from published research on analogous compounds.

Introduction

The 1,2,3-benzotriazin-4-one core is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization at the N-3 position of the benzotriazinone ring is a common strategy for modulating the pharmacological profile of these compounds. This guide outlines a plausible discovery pathway for 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid, including a proposed synthetic route, and discusses its potential biological relevance based on related structures.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned as a multi-step process, commencing with the formation of the 1,2,3-benzotriazin-4-one ring, followed by functionalization at the N-3 position, and finally, coupling with the side chain.

A general and efficient method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides.[4] Following the formation of the core structure, a plausible route to the target compound involves the introduction of a hydroxymethyl group at the N-3 position, its conversion to a suitable leaving group, and subsequent nucleophilic substitution by 3-mercaptopropanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

A solution of 2-aminobenzamide (B116534) in aqueous hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period at this temperature to ensure complete diazotization and subsequent cyclization. The resulting precipitate of 1,2,3-benzotriazin-4(3H)-one is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

1,2,3-Benzotriazin-4(3H)-one is treated with formaldehyde (B43269) in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl] methanesulfonate (B1217627)

To a solution of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in a chlorinated solvent such as dichloromethane, an equimolar amount of triethylamine (B128534) is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the methanesulfonate derivative.

Step 4: Synthesis of 3-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]propanoic acid

In a suitable solvent such as ethanol, 3-mercaptopropanoic acid is deprotonated with a base like sodium ethoxide to form the corresponding thiolate. To this solution, 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl] methanesulfonate is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is acidified with a dilute mineral acid to precipitate the product. The crude product is then purified by recrystallization.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties of the target molecule. Experimental data would be necessary for confirmation.

| Property | Predicted Value |

| Molecular Formula | C11H11N3O3S |

| Molecular Weight | 281.29 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents. |

| 1H NMR | Characteristic peaks for aromatic, methylene, and carboxylic acid protons would be expected. |

| 13C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons would be anticipated. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be observed. |

| Infrared Spectroscopy | Characteristic absorptions for C=O (ketone and carboxylic acid), N=N, and S-C bonds would be present. |

Potential Biological Activity and Mechanism of Action

Derivatives of 1,2,3-benzotriazin-4-one are known to possess a wide array of biological activities. The introduction of a methylthio-propanoic acid side chain at the N-3 position could impart novel pharmacological properties.

| Biological Activity of Related Compounds | Reference |

| Anticancer | [1] |

| Antimicrobial | [1] |

| Anti-inflammatory | [1] |

| Nematicidal | [2] |

The mechanism of action for this class of compounds is diverse. For some anticancer derivatives, molecular docking studies have suggested interactions with receptors such as the vitamin D receptor.[1] For antimicrobial activity, inhibition of essential bacterial enzymes like Fab-H has been proposed.[1] The thioether and carboxylic acid moieties in the target molecule could potentially interact with biological targets through hydrogen bonding and hydrophobic interactions.

References

An In-depth Technical Guide on Myelin Basic Protein (MBP) Hapten: Molecular Properties, Experimental Applications, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of myelin basic protein (MBP) haptens, focusing on their molecular characteristics, their application in inducing experimental autoimmune encephalomyelitis (EAE), and the associated immunological signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, neurobiology, and drug development for autoimmune diseases.

Core Quantitative Data

The following table summarizes the molecular properties of commonly used MBP peptide haptens. These peptides are fragments of the full-length myelin basic protein and are instrumental in studying autoimmune responses.

| MBP Hapten Fragment | Molecular Formula | Molecular Weight (Da) |

| MBP (87-99) | C74H114N20O17 | Not explicitly found, but calculable from formula |

| MBP (68-86) | C81H129N25O30 | 1933.04[1] |

Experimental Protocols

The primary application of MBP haptens is in the induction of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for Multiple Sclerosis. Below are detailed methodologies for key experimental procedures.

Hapten-Carrier Conjugation

To enhance immunogenicity, small peptide haptens are typically conjugated to a larger carrier protein.

Objective: To covalently link an MBP peptide hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

-

MBP peptide hapten (with a terminal cysteine for maleimide (B117702) chemistry)

-

Maleimide-activated carrier protein (e.g., Imject™ Maleimide-Activated BSA)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

-

Desalting column

Procedure:

-

Dissolve the MBP peptide hapten in the conjugation buffer.

-

Add the dissolved hapten to the maleimide-activated carrier protein. The molar ratio of hapten to carrier should be optimized, but a common starting point is a 20-fold molar excess of the hapten.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Remove unconjugated hapten by passing the mixture through a desalting column.

-

The concentration of the resulting conjugate can be determined by measuring the absorbance at 280 nm. The success of the conjugation can be further analyzed by techniques such as MALDI-TOF mass spectrometry to determine the hapten density.[2][3]

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce an autoimmune response against myelin in susceptible animal models (e.g., C57BL/6 or SJL mice) using an MBP peptide hapten.

Materials:

-

MBP peptide hapten (e.g., MBP 84-104 for SJL mice, MOG 35-55 is also commonly used for C57BL/6)[4]

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of Emulsion: Prepare an emulsion of the MBP peptide in CFA. A common concentration is 1-2 mg/mL of the peptide. The peptide is first dissolved in PBS and then emulsified with an equal volume of CFA by repeatedly drawing the mixture into and expelling it from a syringe. The emulsion is ready when a drop placed on water does not disperse.

-

Immunization: Anesthetize the mice. Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.[5]

-

Administration of Pertussis Toxin: On the day of immunization and again 48 hours later, administer pertussis toxin (typically 100-200 ng) intraperitoneally. PTX acts as an additional adjuvant, enhancing the autoimmune response.[4][6]

-

Monitoring: Monitor the animals daily for clinical signs of EAE, which typically appear 10-14 days post-immunization. Clinical scoring is based on the severity of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and the underlying signaling pathways are crucial for understanding the complex biological processes involved.

References

- 1. The Role of ERK Signaling in Experimental Autoimmune Encephalomyelitis | MDPI [mdpi.com]

- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Hapten-Protein Conjugate Vaccines with Reproducible Hapten Densities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Immunological Application of 4-Ketobenzotriazine-based Haptens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH (also known as MBP) and structurally related compounds in immunological studies. The primary application of this molecule is as a hapten, a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response, leading to the production of antibodies. This guide will cover the principles of hapten-carrier conjugation, immunization protocols, and the development of immunoassays, with a focus on the available data and methodologies.

Core Concepts: Haptens in Immunology

Haptens are small molecules that are not immunogenic on their own. However, when covalently bound to a larger carrier molecule, typically a protein, the resulting conjugate can be recognized by the immune system as a foreign substance, leading to an antibody response against the hapten. This principle is fundamental to the development of immunoassays for small molecules and the production of specific antibodies for research and diagnostic purposes.

The 4-ketobenzotriazine moiety is a key structural component of some pesticides, such as azinphos-methyl (B128773). Therefore, haptens containing this structure are valuable tools for developing sensitive and specific immunoassays to detect these compounds in environmental and biological samples.

Experimental Protocols

Hapten-Carrier Protein Conjugation

The carboxyl group on this compound allows for its conjugation to carrier proteins via primary amines (e.g., lysine (B10760008) residues) on the protein surface. The most common method for this is the carbodiimide (B86325) reaction, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Materials:

-

This compound (MBP hapten)

-

Carrier protein (e.g., Bovine Serum Albumin (BSA) for coating antigen, Keyhole Limpet Hemocyanin (KLH) for immunogen)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethylformamide (DMF)

-

Dialysis tubing (10 kDa MWCO)

Protocol:

-

Dissolve the MBP hapten in a small amount of DMF.

-

Dissolve the carrier protein (BSA or KLH) in PBS.

-

Activate the hapten's carboxyl group by adding EDC and NHS to the hapten solution. The molar ratio of hapten:EDC:NHS is typically 1:1.5:1.5.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the hapten-carrier conjugate by dialysis against PBS for 48-72 hours with several buffer changes to remove unreacted hapten and coupling reagents.

-

Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Immunization of Mice for Monoclonal Antibody Production

Materials:

-

Hapten-KLH conjugate (immunogen)

-

Freund's complete adjuvant (FCA)

-

Freund's incomplete adjuvant (FIA)

-

Sterile PBS

-

BALB/c mice (6-8 weeks old)

Protocol:

-

For the primary immunization, emulsify the hapten-KLH conjugate in PBS with an equal volume of FCA to a final concentration of 50-100 µg of conjugate per mouse.

-

Inject the emulsion intraperitoneally (i.p.) into each mouse.

-

For subsequent booster immunizations (typically 3-4 boosts at 2-3 week intervals), emulsify the hapten-KLH conjugate with FIA.

-

Administer the booster injections i.p.

-

Three to four days after the final boost, collect blood from the tail vein to screen for antibody titers using an ELISA.

-

Mice with the highest antibody titers are selected for hybridoma production via cell fusion.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a common format for detecting small molecules like those targeted by the anti-4-Ketobenzotriazine antibodies.

Materials:

-

Hapten-BSA conjugate (coating antigen)

-

Monoclonal or polyclonal anti-hapten antibodies

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Standard solutions of the target analyte (e.g., azinphos-methyl)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

Protocol:

-

Coat the microtiter plate wells with the hapten-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the plate.

-

In separate tubes, pre-incubate the anti-hapten antibody with either the standard solutions or the unknown samples for a set period.

-

Add the antibody-analyte mixture to the coated wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until sufficient color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Quantitative Data

A study by Mercader and Montoya (1999) on the development of monoclonal ELISAs for the pesticide azinphos-methyl, which contains the 4-ketobenzotriazine moiety, provides valuable quantitative insights.[1] In their work, they synthesized a panel of haptens that were fragments of the azinphos-methyl molecule.[1] After immunizing mice and generating monoclonal antibodies, they were able to develop sensitive ELISAs.

| Parameter | Value | Reference |

| Antibody Affinity (IC50) | Low nanomolar range | [1] |

| Assay Format | Conjugate-coated and antibody-coated | [1] |

IC50 represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen, indicating the sensitivity of the assay.

Visualizations

Signaling and Experimental Workflows

The immunological processes involved with haptens do not entail a unique signaling pathway for the hapten itself. Instead, the hapten-carrier conjugate engages the established pathways of B-cell activation. The following diagrams illustrate the key experimental workflows.

Caption: Workflow for hapten-carrier protein conjugation.

Caption: Monoclonal antibody production workflow.

Caption: Principle of competitive ELISA for hapten detection.

Conclusion

This compound and its analogues are valuable haptens for the development of immunological tools. By conjugating these haptens to carrier proteins, it is possible to generate high-affinity monoclonal antibodies. These antibodies can then be utilized in sensitive and specific immunoassays, such as ELISAs, for the detection of small molecules containing the 4-ketobenzotriazine moiety. The methodologies outlined in this guide provide a framework for researchers to produce and utilize these immunological reagents in their own studies. The work of Mercader and Montoya (1999) demonstrates the successful application of this approach, achieving assays with sensitivities in the low nanomolar range.[1]

References

An In-depth Technical Guide on the Application of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH as a Hapten in Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, a key hapten used in the development of immunoassays for small molecule detection. The core mechanism of this molecule is not pharmacological but immunological; it functions as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein. This guide will delve into the principles of its use, supported by experimental data and protocols derived from foundational studies in the field.

Core Concept: The Hapten-Carrier Principle

This compound, also known as MBP, is not immunogenic on its own. To generate antibodies that can specifically recognize this molecule, it must be covalently bonded to a larger, immunogenic molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate, when introduced into an animal model, stimulates the production of antibodies. A subset of these antibodies will be specific to the 4-ketobenzotriazine moiety. These specific antibodies are the key reagents for developing immunoassays.

The immune response to a hapten-carrier conjugate is a complex process involving antigen-presenting cells (APCs), T-helper cells, and B-cells. The carrier protein provides the epitopes necessary for T-cell help, which in turn enables B-cells that recognize the hapten to proliferate and differentiate into antibody-producing plasma cells.

dot

An In-depth Technical Guide to Benzotriazine Haptens in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, leading to their investigation in various fields, including pharmaceuticals and agrochemicals. In the realm of immunology, the small molecular size of benzotriazine derivatives necessitates their function as haptens to elicit a specific immune response. When conjugated to a larger carrier protein, these haptens become immunogenic, enabling the production of antibodies with high specificity and affinity. These antibodies are instrumental in the development of sensitive and specific immunoassays for the detection and quantification of benzotriazine compounds in various matrices. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory research of benzotriazine haptens, from their synthesis and conjugation to the development and validation of immunoassays.

Core Principles of Hapten Immunology

Haptens are low-molecular-weight molecules that are not immunogenic on their own but can induce an immune response when attached to a larger carrier molecule, typically a protein. This conjugation creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies specific to the hapten. The fundamental principle relies on the T-cell dependent activation of B-cells. Antigen-presenting cells (APCs) process the carrier protein and present its peptides to helper T-cells. B-cells with surface receptors that recognize the hapten internalize the entire conjugate, process the carrier protein, and present its peptides to the activated helper T-cells. This interaction stimulates the B-cells to proliferate and differentiate into plasma cells that secrete hapten-specific antibodies.

Synthesis of Benzotriazine Haptens

The design and synthesis of a benzotriazine hapten is a critical first step in the development of an immunoassay. The hapten must mimic the structure of the target benzotriazine analyte while incorporating a functional group that allows for its conjugation to a carrier protein. A common strategy involves introducing a spacer arm with a terminal carboxylic acid or amino group.

Example Synthetic Protocol: Synthesis of a Carboxy-Functionalized Benzotriazine Hapten

This protocol is a representative example for the synthesis of a benzotriazine hapten with a carboxyl group for subsequent conjugation.

Materials:

-

Sodium nitrite (B80452)

-

Glacial acetic acid

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Thionyl chloride

-

Chloroform

-

Dimethylformamide (DMF)

-

Benzene

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Benzotriazole (B28993):

-

Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution to 15°C and add a solution of sodium nitrite in water portion-wise, allowing the temperature to rise to 85°C.

-

Cool the reaction mixture and collect the precipitated benzotriazole by filtration.

-

-

Synthesis of Ethyl 1H-benzotriazol-1-ylacetate:

-

In a flask, combine benzotriazole, ethyl chloroacetate, and anhydrous potassium carbonate in acetone.

-

Stir the mixture for 10 hours.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Synthesis of 1H-benzotriazol-1-ylacetyl chloride:

-

Suspend 1H-benzotriazol-1-ylacetate in chloroform.

-

Add thionyl chloride and a drop of DMF.

-

Heat the mixture at 68°C for 3 hours.

-

Cool the solution to precipitate the acid chloride.

-

-

Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid (Hapten):

-

Treat the 1H-benzotriazol-1-ylacetyl chloride with an equimolar amount of glycine in benzene.

-

Reflux the mixture for 4 hours.

-

Cool the reaction and collect the precipitated hapten.

-

The final product should be characterized by techniques such as FTIR and 1H-NMR.[1]

-

Hapten-Carrier Protein Conjugation

To render the benzotriazine hapten immunogenic, it must be covalently linked to a larger carrier protein. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry depends on the functional groups present on the hapten and the carrier protein. For haptens with a carboxyl group, the carbodiimide (B86325) reaction is a widely used method.

Experimental Protocol: Carbodiimide-Mediated Conjugation of a Benzotriazine Hapten to a Carrier Protein

Materials:

-

Benzotriazine hapten (with a carboxyl group)

-

Carrier protein (KLH or BSA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Dissolve the benzotriazine hapten in a minimal amount of an organic solvent (e.g., DMF or DMSO) and then dilute with PBS.

-

Add EDC and NHS to the hapten solution and stir for 1 hour at room temperature to activate the carboxyl group.

-

Dissolve the carrier protein (KLH or BSA) in PBS.

-

Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

-

Characterize the conjugate by determining the hapten-to-protein molar coupling ratio using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Immunoassay Development

The development of a sensitive and specific immunoassay is the ultimate goal of benzotriazine hapten research. The enzyme-linked immunosorbent assay (ELISA) is a commonly employed format due to its high throughput, sensitivity, and relatively low cost. A competitive ELISA format is typically used for the detection of small molecules like benzotriazines.

Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)

Materials:

-

Benzotriazine-protein conjugate (coating antigen, e.g., Benzotriazine-BSA)

-

Anti-benzotriazine antibody (produced by immunizing an animal with a different conjugate, e.g., Benzotriazine-KLH)

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Benzotriazine standard solutions

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the benzotriazine-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Reaction: Add benzotriazine standard solutions or samples to the wells, followed by the addition of the anti-benzotriazine antibody. Incubate for 1 hour at 37°C. During this step, the free benzotriazine in the sample competes with the coated benzotriazine-BSA for binding to the antibody.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add the substrate solution and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the benzotriazine analyte in the sample.

Data Presentation

Quantitative data from immunoassays are crucial for evaluating the performance of the developed antibodies and assays. Key parameters include the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the cross-reactivity with structurally related compounds. While specific data for benzotriazine haptens is limited in the public domain, the following table presents representative data from studies on the structurally similar triazine haptens to illustrate the expected format and range of values.

| Hapten/Analyte | Antibody Specificity | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Cross-Reactivity (%) | Reference |

| Melamine (B1676169) Hapten 1 | Anti-Melamine | 70.6 | 2.6 | Cyromazine: <0.1 | [2] |

| Atrazine Hapten | Anti-Atrazine | 1.678 (µg/L) | 0.384 (µg/L) | Propazine: <1, Simazine: <1 | [3] |

| Prometryn-like Hapten | Anti-Prometryn | 3.9 | 0.9 | Ametryn: 34.77, Desmetryn: 18.09 | [4] |

Visualizations

Signaling Pathway of Hapten-Induced Immune Response

References

- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine [escholarship.org]

- 4. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Conjugation of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH to Carrier Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecules, known as haptens, such as 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH, are generally not immunogenic on their own. To elicit a specific antibody response for use in immunoassays, vaccine development, or other applications, they must be covalently coupled to a larger carrier protein. This conjugation renders the hapten immunogenic by presenting it to the immune system in the context of a larger, recognizable molecule.[1] The resulting hapten-carrier conjugate can then be used to immunize animals to produce antibodies specific for the hapten.